molecular formula C₂₀H₃₅B B1141341 Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane CAS No. 21947-87-5

Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

Cat. No. B1141341
CAS RN: 21947-87-5
M. Wt: 286.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane involves complex chemical reactions that yield its unique structure. The process may involve steps like hydroboration, which is a key reaction in synthesizing boron-containing compounds. For instance, the hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane has been explored as a new route to generate related borane compounds with significant structural similarities (Wrackmeyer et al., 2003).

Molecular Structure Analysis

The molecular structure of bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane is characterized by its bicyclic system and the borane moiety. Detailed structural analysis can be performed using techniques such as X-ray diffraction, which has been utilized to study the structure of related borane compounds, revealing unique geometric conformations and stability dependent on substituents on the boron atoms (Lovstedt et al., 2023).

Scientific Research Applications

Organic Synthesis and Catalysis

Catalytic non-enzymatic kinetic resolution (KR) of racemates has emerged as a pivotal strategy in asymmetric synthesis, leveraging chiral catalysts to achieve high enantioselectivity and yield. Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane plays a critical role in this context, offering a versatile approach to synthesize chiral compounds, which are fundamental in the development of pharmaceuticals and agrochemicals. The advancements in catalytic non-enzymatic KR highlight the importance of developing new chiral catalysts, where such borane derivatives can provide innovative solutions (H. Pellissier, 2011).

Material Science and Photocatalysis

In material science, particularly in the development of organic light-emitting diodes (OLEDs) and photocatalysts, bis(bibenzyls) derivatives offer promising properties. BODIPY-based materials, closely related in structural sophistication to bis(bibenzyls), have been recognized for their potential in OLEDs, serving as metal-free infrared emitters and offering a green alternative to conventional materials. The exploration of BODIPY-based semiconductors underscores the potential of similarly structured compounds like bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane in enhancing the performance and environmental compatibility of organic electronics (B. Squeo & M. Pasini, 2020).

Hydrogen Storage and Generation

The quest for efficient hydrogen storage and generation methods has led to the investigation of ammonia borane and related boron compounds. These studies underscore the critical role of borane derivatives in catalyzing hydrogen production, offering a safer and more efficient pathway for hydrogen storage and release. This research not only contributes to the sustainable production of hydrogen but also highlights the versatile applications of borane compounds in energy conversion and storage technologies (Ceren Yuksel Alpaydin, Senem Karahan Gülbay, & C. Colpan, 2020).

Environmental and Health Impacts

While the focus remains on the positive scientific applications of bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane, it's imperative to also consider the environmental and health impacts of related compounds, such as bisphenol A (BPA). Research on BPA, for instance, has raised concerns about its potential endocrine-disrupting effects and association with various health issues. This emphasizes the need for careful assessment and management of chemical compounds in scientific research and their broader implications on health and the environment (Y. Huang et al., 2012).

Safety And Hazards

Boranes are generally toxic and should be handled with care. They can cause burns and eye damage, and may be harmful if inhaled1.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to study its reactivity and potential uses in organic synthesis2.


Please note that this information is based on general knowledge about similar compounds, and may not be completely accurate for “Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane”. Further research would be needed to obtain more specific information.


properties

InChI

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQAQJSAYDDROO-NAVXHOJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B]([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

Synthesis routes and methods

Procedure details

Diisopinocampheylborane was prepared by the method of H. C. Brown et al., Israel J. Chem. 15, 12 (1977) from (+)-α-pinene. To the stirred suspension of diisopinocampheylborane (25 mmol) in tetrahydrofuran at -25° C. was added dropwise 2.4 mL (25 mmol) of 1,3-cyclohexadiene. Monohydroboration of the diene was complete after stirring the reaction mixture at -25° C. for 12 hours, as indicated by the disappearance of the solid diisopinocampheylborane and 11B NMR (δ+80) examination of the solution. The reaction mixture was oxidized with trimethylamine-N-oxide, giving a 92:8 mixture of (-)-2-cyclohexen-1-ol (94% ee) and 3-cyclohexen-1-ol. A second reaction mixture at -78° C. was treated with 25 mm of lithium tert-butyl. Isobutylene was formed and the organoborane was converted into the corresponding borohydride as represented by the following reaction scheme.
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lithium tert-butyl
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2.4 mL
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diene
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